Cis-beta-Hydroxy Tamoxifen is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. This compound has gained attention due to its enhanced binding affinity for estrogen receptors compared to its parent compound, making it a significant subject of research in oncology and pharmacology.
Cis-beta-Hydroxy Tamoxifen is classified as a synthetic organic compound with the chemical formula and a molecular weight of 399.52 g/mol. It is categorized under the class of phenolic compounds and is structurally related to other hydroxytamoxifen derivatives, which include both trans and cis isomers. The compound has been studied for its potential therapeutic effects, particularly in hormone-responsive breast cancer cases .
The synthesis of cis-beta-Hydroxy Tamoxifen typically involves the hydroxylation of Tamoxifen. Various methods can be employed, including:
The synthesis pathways generally aim for high yields while minimizing by-products, with reported yields for certain steps reaching up to 95% .
Cis-beta-Hydroxy Tamoxifen features a complex molecular structure characterized by:
The structural formula can be represented as follows:
Cis-beta-Hydroxy Tamoxifen undergoes various chemical reactions that are critical for its synthesis and functionalization:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity.
Cis-beta-Hydroxy Tamoxifen exhibits its pharmacological effects primarily through:
Research indicates that cis-beta-Hydroxy Tamoxifen has a binding affinity that is 25–50 times greater than that of Tamoxifen itself, enhancing its efficacy in clinical applications .
Relevant data from studies highlight these properties as crucial for both laboratory handling and therapeutic formulation .
Cis-beta-Hydroxy Tamoxifen is primarily utilized in:
The ongoing research into this compound continues to explore its full potential in both clinical settings and laboratory investigations, promising advancements in breast cancer treatment strategies.
cis-β-Hydroxy tamoxifen is characterized by a β-hydroxyl group attached to the ethyl side chain of the tamoxifen core structure, with the hydroxyl and phenyl groups oriented on the same side of the carbon-carbon double bond (Fig. 1). This spatial arrangement creates distinct steric and electronic properties. The fused seven-membered ring system in fixed-ring analogues locks the isomer in the cis-conformation, preventing rotation around the double bond and enabling precise study of its geometry [9]. Nuclear magnetic resonance (NMR) studies confirm that the β-hydroxyl group in this configuration participates in intramolecular hydrogen bonding with the tertiary amine nitrogen, influencing the molecule’s overall polarity and solvation behavior [8]. This bonding stabilizes a pseudo-cyclic conformation that reduces the molecule’s solvent-accessible surface area, thereby altering its interaction with biological targets compared to the trans-isomer.
The biological activity of tamoxifen metabolites critically depends on isomeric configuration. cis-β-Hydroxy tamoxifen acts as a weak antiestrogen (IC~50~ ≈ 10^–7^ M) in T47D breast cancer cell proliferation assays, contrasting sharply with the potent antiestrogenic activity of its trans-β-hydroxy counterpart (IC~50~ ≈ 10^–9^ M) [9]. This difference stems from divergent estrogen receptor α (ERα) binding affinities: the trans-isomer binds ERα with ~25–50× higher affinity than the cis-isomer due to optimal positioning of its dimethylaminoethoxy side chain within the receptor’s hydrophobic pocket [3] [9]. In phospholipid membranes, cis-β-hydroxy tamoxifen localizes near the membrane center, differing from the trans-isomer, which positions itself closer to the glycerol backbone. This partitioning behavior influences cellular uptake kinetics and subcellular distribution patterns [4].
Table 1: Functional Differences Between β-Hydroxy Tamoxifen Isomers
Property | cis-β-Hydroxy Tamoxifen | trans-β-Hydroxy Tamoxifen |
---|---|---|
ERα Relative Binding Affinity | 1× (Reference) | 25–50× |
Antiproliferative IC~50~ (T47D cells) | ~4 × 10^–7^ M | ~1 × 10^–9^ M |
Membrane Localization | Hydrophobic core | Lipid-water interface |
Dominant Biological Activity | Weak antiestrogen | Potent antiestrogen |
c-β-Hydroxy tamoxifen exhibits lower thermodynamic stability than the trans-isomer, with a free energy difference (ΔG) of ~2.3 kcal/mol favoring the trans-configuration. This energy gap facilitates light- and temperature-dependent isomerization in solution, where the cis-isomer gradually equilibrates to a 1:1 cis:trans ratio over 48 hours at 37°C [6] [8]. Computational molecular dynamics simulations reveal that the cis-isomer’s conformational flexibility is constrained by its intramolecular H-bond, which reduces the entropy penalty upon receptor binding but also limits optimal interactions with ERα’s coactivator binding site [1] [9]. The isomerization barrier is lower in hydrophobic environments (e.g., lipid bilayers), where the reduced dielectric constant accelerates cis-to-trans conversion. Stabilization of the cis-isomer requires antioxidant-containing matrices and storage at ≤4°C to suppress radical-mediated degradation pathways [6].
Table 2: Thermodynamic and Kinetic Properties of β-Hydroxy Tamoxifen Isomerization
Parameter | Value | Conditions |
---|---|---|
Equilibrium Ratio (cis:trans) | 50:50 | Methanol/water, 37°C |
Isomerization Half-life | ~20 hours | pH 7.4, 37°C |
Activation Energy (E~a~) | 85 kJ/mol | In phospholipid bilayers |
ΔG° (cis → trans) | –2.3 kcal/mol | Calculated (DFT methods) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: